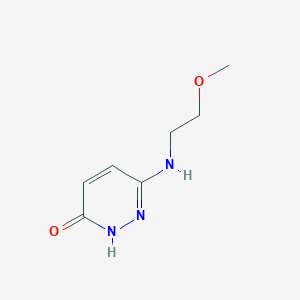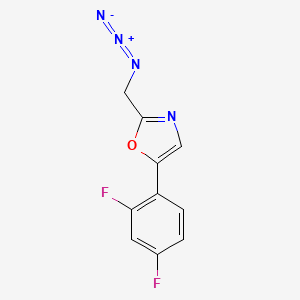
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, or 1FEP, is a small molecule that has been studied extensively for its potential in a wide range of scientific research applications. 1FEP is a synthetic derivative of pyrazole, which is a heterocyclic aromatic compound composed of a five-membered ring of nitrogen, carbon, and hydrogen atoms. The addition of a fluoroethyl group to the pyrazole ring gives 1FEP a unique structure and allows it to interact with other molecules in a variety of ways. 1FEP has been studied for its potential to act as a ligand, a drug, a biosensor, and a catalyst in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Research by El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile. These compounds exhibited significant antibacterial and antifungal activities against various strains, as well as antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Synthesis of Pyrazole-4-Carbonitrile Derivatives
Ali et al. (2016) explored the synthesis of pyrazole-4-carbonitrile derivatives through reactions involving similar compounds. These reactions led to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Development of Kinase Inhibitors
Arunachalam et al. (2019) reported on the scalable synthesis of a compound structurally related to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, identifying it as a potent kinase inhibitor. This synthesis addressed safety hazards and improved the purity of the final product (Arunachalam et al., 2019).
Crystal Structure and Reaction Mechanism Investigation
Liu et al. (2013) determined the crystal structure of a closely related compound and proposed a reaction mechanism for its interaction with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Corrosion Inhibition
Sudheer and Quraishi (2015) studied the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid. They found that these compounds, which share a similar structure with the compound , exhibited significant inhibition properties (Sudheer & Quraishi, 2015).
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQPWSVABIPZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















